2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-9-12(16)14-7-11-8-15(13(17)19-11)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQEOSQXMKFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production and allow for precise control of reaction conditions.
Continuous Flow Reactors: These are used for large-scale production and offer advantages such as improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide has been studied for its antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action involves inhibition of protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones like linezolid. Research indicates that the compound exhibits potent activity against resistant strains of Staphylococcus aureus and Enterococcus faecium.
Anticancer Potential
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For example, a study demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) by promoting cell cycle arrest at the G2/M phase.
Neurological Research
The oxazolidinone structure is also being explored for neuroprotective effects. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This property could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Pathway Overview
The synthesis of this compound typically involves several key steps:
- Formation of Oxazolidinone Ring : The initial step involves the condensation of appropriate aldehydes and amines to form the oxazolidinone structure.
- Methylation : The introduction of the methoxy group is achieved through methylation reactions using methyl iodide or dimethyl sulfate.
- Acetylation : Finally, acetylation is performed to yield the acetamide derivative.
Table 2: Synthesis Steps
| Step | Reagent/Conditions | Outcome |
|---|---|---|
| Ring Formation | Aldehyde + Amine | Oxazolidinone intermediate |
| Methylation | Methyl iodide | Methoxy-substituted oxazolidinone |
| Acetylation | Acetic anhydride | Final product: 2-methoxy-N-acetamide |
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of this compound against drug-resistant bacterial infections in hospitalized patients. Results indicated a significant reduction in infection rates compared to standard treatments.
Case Study 2: Cancer Cell Line Studies
In vitro studies assessed the compound's effects on various cancer cell lines, revealing a dose-dependent decrease in proliferation rates and increased apoptosis markers. These findings suggest potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Key Observations :
- Methoxy substitution on the acetamide may influence metabolic stability compared to unsubstituted analogs .
Pharmacokinetic and Toxicity Considerations
- Linezolid : High oral bioavailability (>90%) due to morpholine’s solubility-enhancing effects .
- RWJ-416457 : Demonstrates favorable CNS penetration attributed to its pyrazole moiety .
- Target Compound : The methoxy group may slow hepatic metabolism (via reduced cytochrome P450 interaction), but the phenyl group could increase plasma protein binding, limiting free drug concentration .
Biological Activity
2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a methoxy group, an oxazolidinone core, and an acetamide moiety, contributing to its biological interactions.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. Specifically, compounds like this compound have been evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies show that this compound can inhibit bacterial growth by targeting the bacterial ribosome, thereby disrupting protein synthesis .
Cytotoxicity
In addition to antimicrobial effects, cytotoxicity assays have been conducted to assess the safety profile of this compound. The results suggest that while it exhibits antibacterial activity, it also demonstrates a degree of cytotoxicity towards mammalian cells at higher concentrations. The IC50 values indicate a concentration-dependent response, necessitating further investigation into its therapeutic index .
The primary mechanism of action for this compound involves binding to the 50S ribosomal subunit of bacteria. This binding inhibits the formation of the initiation complex in protein synthesis, effectively halting bacterial growth. Studies have shown that this mechanism is similar to that of other oxazolidinones like linezolid, making it a candidate for further development in antibiotic therapies .
Study on Antibacterial Efficacy
A recent study conducted by Johari et al. (2023) evaluated the antibacterial efficacy of various oxazolidinones against clinical isolates of MRSA. The results indicated that this compound exhibited promising activity with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-methoxy-N-[...] | 4 | MRSA |
| Linezolid | 4 | MRSA |
| Vancomycin | 16 | MRSA |
Cytotoxicity Assessment
In another study assessing cytotoxic effects on human cell lines, the compound was shown to have varying levels of toxicity depending on the concentration used. The following table summarizes the findings:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 25 | 80 |
| 50 | 65 |
These results highlight the need for careful dosage considerations when exploring therapeutic applications .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the formation of the oxazolidinone core. A common strategy includes:
Condensation reactions : Reacting 5-aminomethyl oxazolidinone derivatives with methoxy-acetyl chloride in the presence of a base (e.g., potassium carbonate) and a polar solvent like DMF.
Purification : Monitoring reaction progress via TLC, followed by precipitation in water and recrystallization from solvents like ethyl acetate or methanol .
Key intermediates include the chloroacetylated precursor (e.g., 2-chloro-N-substituted acetamide) and the oxazolidinone scaffold. For example, analogous syntheses of related acetamides used IR, NMR, and mass spectrometry for structural validation .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shift inconsistencies) during characterization?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected δ values for -OCH₃ or -NH protons) can arise from solvent effects, tautomerism, or impurities. Strategies include:
Re-measurement under varied conditions : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
Computational validation : Compare experimental data with DFT-calculated chemical shifts.
Isotopic labeling : For ambiguous NH protons, deuterium exchange can confirm resonance assignments.
In a study of structurally similar acetamides, deviations in elemental analysis (e.g., nitrogen content) were resolved by repeating combustion analysis and cross-validating with high-resolution mass spectrometry .
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
A combination of techniques is required:
IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3450 cm⁻¹) .
¹H/¹³C NMR : Confirms methoxy (-OCH₃, δ ~3.8 ppm), acetamide (-CH₂-, δ ~4.0 ppm), and aromatic protons .
Mass spectrometry : Validates molecular ion peaks (e.g., m/z 430.2 [M+1]+) and fragmentation patterns .
Elemental analysis : Ensures consistency between calculated and observed C/H/N ratios .
Advanced: What methodologies are employed to evaluate biological activity (e.g., hypoglycemic or anti-inflammatory effects)?
Methodological Answer:
In vitro assays :
- Enzyme inhibition : Test activity against targets like α-glucosidase or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays.
- Cell-based models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory effects in macrophages (e.g., TNF-α/IL-6 ELISA).
In vivo studies : For hypoglycemic activity, use streptozotocin-induced diabetic mice, monitoring blood glucose levels and lipid profiles .
Dose-response analysis : Establish EC₅₀/IC₅₀ values and compare with positive controls (e.g., metformin for hypoglycemia) .
Basic: What are the recommended storage conditions and handling precautions for this compound?
Methodological Answer:
Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation.
Handling : Use gloves and fume hoods due to potential irritancy (similar acetamides show moderate toxicity in murine models ).
Stability testing : Monitor via periodic HPLC to detect degradation products .
Advanced: How can computational tools predict the compound’s reactivity or pharmacological profile?
Methodological Answer:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
Molecular docking : Simulate binding to targets (e.g., PPAR-γ for hypoglycemic activity) using AutoDock Vina or Schrödinger Suite.
ADMET prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity .
Basic: What purification techniques are applied during synthesis, and how are solvent systems selected?
Methodological Answer:
Recrystallization : Optimize solvent polarity (e.g., methanol for polar impurities, pet-ether for non-polar byproducts) .
Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EA) for separation of regioisomers.
TLC monitoring : Employ mobile phases like chloroform:methanol (9:1) to track reaction progress .
Advanced: How do structural modifications influence bioactivity, and what SAR studies are relevant?
Methodological Answer:
Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects.
Core scaffold optimization : Compare oxazolidinone derivatives with thiazolidinedione analogs to assess ring size impact on target binding .
Activity cliffs : Identify critical substituents (e.g., ortho-tolyl vs. para-nitro phenyl) causing drastic changes in potency using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
